molecular formula C7H6BrF5S B1427128 4-(Pentafluorosulfur)benzyl bromide CAS No. 1126969-29-6

4-(Pentafluorosulfur)benzyl bromide

Cat. No. B1427128
M. Wt: 297.09 g/mol
InChI Key: BFHGXKUYFXAMOZ-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H6BrF5S and a molecular weight of 297.08 . It is a product offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 4-(Pentafluorosulfur)benzyl bromide consists of a benzyl group attached to a pentafluorosulfur group . The exact structure can be found in the referenced chemical databases .


Physical And Chemical Properties Analysis

4-(Pentafluorosulfur)benzyl bromide has a molecular weight of 297.08 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

1. Electrochemical Applications

4-(Pentafluorosulfur)benzyl bromide and related benzyl bromides are used in electrochemistry. Studies have shown that benzyl bromides can be reduced at solid electrodes in various solvents, involving the formation of benzyl radicals. These radicals can then be immobilized onto solid interfaces, which has potential applications in the development of electrochemical sensors and devices (Jouikov & Simonet, 2010).

2. Organic Synthesis and Catalysis

In organic synthesis, benzyl bromides like 4-(Pentafluorosulfur)benzyl bromide are key substrates. They are often used in nucleophilic substitution reactions and can be activated for radical reactions. For example, they are used in carbene-catalyzed reductive coupling processes and in the synthesis of tertiary alcohols, showcasing their versatility in forming complex organic compounds (Li et al., 2016).

3. Materials Science

Benzyl bromides are used in materials science, particularly in the synthesis and characterization of polymers and other macromolecules. The reactivity of benzyl bromides in forming strong covalent bonds is exploited in the synthesis of dendritic macromolecules and other polymers with controlled molecular architecture (Hawker & Fréchet, 1990).

4. Photoluminescence Studies

Research has explored the use of benzyl bromide derivatives in the study of photoluminescence, particularly in understanding the photophysical behaviors of certain compounds. This has implications in the development of materials for optoelectronic applications (Weng et al., 2018).

Safety And Hazards

While specific safety and hazard information for 4-(Pentafluorosulfur)benzyl bromide was not found, it’s important to handle all chemicals with care. Always refer to the safety data sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

[4-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF5S/c8-5-6-1-3-7(4-2-6)14(9,10,11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHGXKUYFXAMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluorosulfur)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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